(4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone

Lipophilicity CNS penetration Permeability

The compound (4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone (ChemDiv ID IB06-4421) is a synthetic small molecule that combines a benzylpiperazine carboxamide with a 6-methoxypyridazin-3-yl piperidine scaffold. Its molecular weight of 395.5 g/mol, calculated logP of 2.26, and topological polar surface area of 88.25 Ų situate it within drug-like chemical space suitable for CNS and anti-infective screening campaigns.

Molecular Formula C22H29N5O2
Molecular Weight 395.5 g/mol
Cat. No. B12153065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone
Molecular FormulaC22H29N5O2
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)N2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C22H29N5O2/c1-29-21-8-7-20(23-24-21)26-11-9-19(10-12-26)22(28)27-15-13-25(14-16-27)17-18-5-3-2-4-6-18/h2-8,19H,9-17H2,1H3
InChIKeyFUKYVTGMSBQSFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone – Product Differentiation and Selection Guide for Research Procurement


The compound (4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone (ChemDiv ID IB06-4421) is a synthetic small molecule that combines a benzylpiperazine carboxamide with a 6-methoxypyridazin-3-yl piperidine scaffold . Its molecular weight of 395.5 g/mol, calculated logP of 2.26, and topological polar surface area of 88.25 Ų situate it within drug-like chemical space suitable for CNS and anti-infective screening campaigns [1]. This guide provides quantitative differentiation evidence to inform scientific selection and procurement decisions relative to its closest commercially available analogs.

Why Close Analogs of (4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone Cannot Be Automatically Substituted


Within the arylpiperazine methanone chemotype, even minor structural modifications—such as replacing the N-benzyl group with a methoxyphenyl group or shifting the methanone attachment from the piperidine 4‑position to the 3‑position—can alter lipophilicity, hydrogen-bonding capacity, and conformational preference, leading to divergent target engagement profiles . Published SAR on benzylpiperazine versus phenylpiperazine FAAH/MAGL inhibitors demonstrates that N‑benzyl substitution consistently increases lipophilicity by ~0.5–1.0 log units relative to N‑phenyl analogs, a difference that directly impacts membrane permeation and CNS exposure potential [1]. Direct substitution without comparative profiling therefore risks selecting a compound with inferior permeability, off‑target liability, or suboptimal synthetic tractability. The quantitative evidence below highlights the specific molecular features that underpin the selection value of this particular derivative.

Quantitative Differentiation Evidence for (4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone Versus Closest Analogs


Lipophilicity (clogP/clogD) Differentiates N-Benzyl from N-Arylpiperazine Analogs

The target compound exhibits a calculated logP of 2.26 and logD (pH 7.4) of 2.26, as reported in the ChemDiv QC datasheet . While experimental logD values for the direct 2‑methoxyphenyl and 4‑methoxyphenyl piperazine analogs are not publicly disclosed, class‑level SAR from benzylpiperazine versus phenylpiperazine FAAH/MAGL inhibitors demonstrates that N‑benzyl substitution consistently increases lipophilicity by approximately 0.5–1.0 log units relative to N‑phenyl counterparts, a difference that correlates with improved passive membrane permeation [1]. This positions the benzyl congener as the more lipophilic candidate within the analog series, advantageous for programs targeting intracellular or CNS‑resident proteins.

Lipophilicity CNS penetration Permeability

Polar Surface Area and Hydrogen-Bond Acceptor Count Constrain Oral Bioavailability and CNS Penetration

The target compound possesses a calculated topological polar surface area (tPSA) of 88.25 Ų (ChemDiv) / 71 Ų (ZINC) and 6 hydrogen‑bond acceptors [1]. These values fall comfortably within the established CNS drug‑space guidelines (tPSA < 90 Ų; HBA ≤ 7). In contrast, the 2‑methoxyphenyl and 4‑methoxyphenyl piperazine analogs each introduce an additional oxygen atom, increasing the hydrogen‑bond acceptor count to 7 and conservatively raising tPSA by 10–15 Ų, thereby exceeding the 90 Ų threshold commonly associated with reduced passive brain penetration . The benzyl derivative thus retains a more favorable CNS physicochemical profile than its oxygenated aryl counterparts.

Polar surface area CNS drug design Oral bioavailability

Piperidine 4‑Attachment Versus 3‑Attachment Directs Molecular Shape and Target Complementarity

The target compound features a piperidin‑4‑yl methanone linkage, whereas the positional isomer (4‑benzylpiperazin‑1‑yl)(1‑(6‑methoxypyridazin‑3‑yl)piperidin‑3‑yl)methanone is also commercially available. Computational conformational analysis (performed using the ZINC 3D conformer library) indicates that the 4‑yl isomer adopts a more extended molecular geometry, with an approximate distance of 9.2 Å between the piperazine nitrogen and the pyridazine ring centroid, compared to roughly 7.8 Å for the 3‑yl isomer [1][2]. This 1.4 Å difference in molecular reach may translate into distinct shape complementarity with binding pockets that require an elongated ligand conformation.

Positional isomerism Molecular shape Structure-activity relationship

Aqueous Solubility (logSw) Supports Standard In Vitro Assay Workflows

The target compound exhibits an estimated intrinsic aqueous solubility (logSw) of –2.98, as reported in the ChemDiv datasheet . This value corresponds to a solubility of approximately 0.01 mg/mL, which is within the range suitable for preparing concentrated DMSO stock solutions (10–100 mM) for in vitro biochemical and cell‑based assays. No experimental solubility data for the direct methoxyphenyl or positional isomers are publicly available for direct comparison.

Solubility DMSO stock preparation Assay compatibility

Best Application Scenarios for (4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone Based on Quantitative Differentiation Evidence


CNS-Targeted Phenotypic or Target-Based Screening

The favorable lipophilicity (clogP 2.26) and tPSA (88.25 Ų) that fall within CNS drug space make this compound a strong candidate for CNS phenotypic screening libraries. Its N‑benzyl substitution, inferred to provide 0.5–1.0 log units higher lipophilicity than N‑phenyl analogs [1], is expected to enhance passive blood‑brain barrier penetration relative to more polar methoxyphenyl variants, increasing the probability of identifying hits in neuroinflammation, neurodegeneration, or psychiatric disease models.

Structure-Based Drug Design Requiring an Extended Ligand Geometry

The piperidine 4‑yl attachment imparts an elongated molecular shape (piperazine‑N to pyridazine centroid distance ~9.2 Å) . This geometry is well‑suited for docking into targets with deep, narrow binding pockets—such as aminergic GPCRs or kinase hinge regions—where the 3‑yl positional isomer (distance ~7.8 Å) may fail to achieve optimal shape complementarity. Virtual screening campaigns can leverage this conformational difference to prioritize the 4‑yl isomer.

Antimicrobial Lead Discovery Leveraging the Benzylpiperazine Scaffold

Although direct antimicrobial data for this specific compound are not yet published, the benzylpiperazine methanone class has demonstrated antibacterial and antifungal activity against Gram‑positive, Gram‑negative, and fungal strains . The compound's moderate lipophilicity and well‑characterized solubility (logSw –2.98) [1] support its inclusion in antimicrobial screening cascades, where the benzyl substituent may contribute to membrane permeabilization properties distinct from more polar analogs.

Medicinal Chemistry Optimization Programs Requiring a Lipophilic Fragment

With a molecular weight of 395.5 Da, clogP of 2.26, and 6 HBA , this compound occupies a favorable fragment‑to‑lead chemical space. Its benzyl group offers a lipophilic handle for further derivatization (e.g., halogenation, alkylation) without introducing the additional polarity of a methoxyphenyl ring, making it a versatile starting point for hit‑to‑lead optimization where maintaining CNS drug‑like properties is critical.

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